molecular formula C18H17ClN2O4S B2894846 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905687-74-3

4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2894846
CAS RN: 905687-74-3
M. Wt: 392.85
InChI Key: UYUGHYMWQLYGEF-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a chlorophenyl group, a pyrrolidinone ring, and a benzenesulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The presence of these groups can lead to a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which can influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the benzenesulfonamide group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents, while the aromatic rings could increase its stability .

Scientific Research Applications

Anticancer Activity

The combination of sulfonamide and chalcone moieties, as seen in similar compounds, has shown significant cytotoxicity against cancer cell lines. For instance, compounds like N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide have demonstrated considerable cytotoxic effects in vitro against human liver cancer cells . This suggests that our compound of interest could potentially be explored for its anticancer properties, particularly in designing drugs targeting liver cancer.

Anti-Malarial Agents

Chalcone-quinoline-based molecular hybrids have been synthesized and evaluated as potential anti-malarial agents . Given the structural similarity, 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be used to create new molecular hybrids with quinoline derivatives, aiming to develop compounds with improved efficacy against malaria.

Optical Properties

Sulfonamidochalcones, which share a similar structure to our compound, have been studied for their optical properties . These compounds are of interest not only from a medicinal chemistry perspective but also for their potential as non-linear optical materials. This opens up research avenues in photonics and materials science.

Antiviral Activity

Sulfonamide derivatives have been reported to possess antiviral properties. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against tobacco mosaic virus . This indicates that 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be investigated for its potential use as an antiviral agent.

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . As our compound contains an indole-like structure, it could be researched for similar pharmacological activities, potentially leading to the development of new therapeutic agents.

Agricultural Applications

Sulfonamide drugs have been associated with a wide range of biological activities, including potential agricultural applications such as antifungal and herbicidal properties . The 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be explored for its use in developing new pesticides or plant growth regulators.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-12(22)13-2-8-17(9-3-13)26(24,25)20-15-10-18(23)21(11-15)16-6-4-14(19)5-7-16/h2-9,15,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUGHYMWQLYGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

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